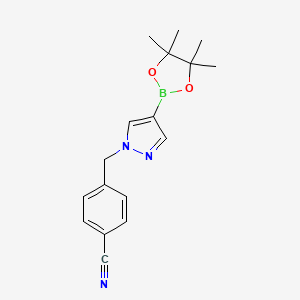

4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile

Descripción

Systematic Nomenclature and Structural Characterization

The compound this compound possesses a complex molecular architecture that requires precise nomenclature to accurately convey its structural features. The systematic name follows International Union of Pure and Applied Chemistry guidelines, beginning with the benzonitrile core structure and incorporating the substituted pyrazole ring bearing the dioxaborolane moiety. The Chemical Abstracts Service registry number 1205683-41-5 provides unique identification for this specific structural arrangement.

The molecular formula C17H20BN3O2 indicates the presence of seventeen carbon atoms, twenty hydrogen atoms, one boron atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 309.17 grams per mole. The structural complexity arises from the integration of three distinct chemical motifs: the benzonitrile aromatic system, the pyrazole heterocycle, and the tetramethyl-1,3,2-dioxaborolane protecting group. The Simplified Molecular Input Line Entry System representation B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)C#N provides a linear notation for computational and database applications.

The International Chemical Identifier key RAVBHROQPGAMOP-UHFFFAOYSA-N serves as a unique molecular fingerprint, enabling precise identification across chemical databases and literature searches. This standardized notation system ensures unambiguous communication of the compound's structure within the global scientific community. The three-dimensional arrangement of atoms creates specific electronic and steric properties that influence the compound's reactivity patterns and potential applications in synthetic transformations.

Table 1.1: Structural Identification Data

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1205683-41-5 |

| Molecular Formula | C17H20BN3O2 |

| Molecular Weight | 309.17 g/mol |

| International Chemical Identifier Key | RAVBHROQPGAMOP-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)C#N |

The structural characterization reveals a benzonitrile moiety connected through a methylene bridge to a pyrazole ring system. The pyrazole heterocycle bears a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the 4-position, creating a boronic ester functionality that serves as a key reactive site for cross-coupling reactions. This arrangement provides both electron-withdrawing character from the nitrile group and nucleophilic reactivity from the boronic ester, making the compound particularly valuable in synthetic applications requiring selective bond formation.

Historical Context in Boronic Ester Chemistry

The development of boronic ester chemistry traces its origins to Edward Frankland's pioneering work in 1860, when he first reported the preparation and isolation of a boronic acid through the reaction of diethylzinc with triethyl borate. This foundational discovery established the groundwork for organoboron chemistry, though the significance of these compounds was not immediately recognized by the broader scientific community. Frankland's method involved the formation of triethylborane followed by atmospheric oxidation to yield ethylboronic acid, demonstrating the feasibility of incorporating boron into organic molecular frameworks.

The evolution of boronic acid chemistry gained momentum through systematic investigations of their unique properties as mild organic Lewis acids. Researchers discovered that boronic acids possess mitigated reactivity profiles compared to other organometallic species, coupled with exceptional stability and ease of handling under ambient conditions. These characteristics, combined with their low toxicity and ultimate degradation into environmentally benign boric acid, established boronic compounds as "green" synthetic intermediates suitable for large-scale applications.

Boronic esters emerged as particularly valuable derivatives due to their enhanced stability compared to the parent boronic acids. The formation of cyclic five- and six-membered esters with 1,2-diols and 1,3-diols, respectively, provided robust protecting group strategies that could withstand various reaction conditions while maintaining the potential for controlled deprotection. The tetramethyl-1,3,2-dioxaborolane moiety present in the target compound represents an optimized protecting group that balances stability with reactivity, enabling selective transformations while preserving the boronic functionality.

The historical trajectory of boronic ester chemistry culminated in the development of cross-coupling methodologies that revolutionized synthetic organic chemistry. These advances transformed boronic esters from laboratory curiosities into essential building blocks for complex molecule synthesis, pharmaceutical development, and materials science applications. The compound this compound embodies this evolutionary progress, incorporating advanced structural features that were inconceivable during Frankland's initial investigations.

Role in Modern Organoboron Compound Research

Contemporary organoboron chemistry has positioned compounds like this compound at the forefront of synthetic methodology development. The Suzuki-Miyaura cross-coupling reaction, which earned Akira Suzuki the 2010 Nobel Prize in Chemistry, relies fundamentally on boronic ester intermediates to form carbon-carbon bonds under mild, palladium-catalyzed conditions. This transformation has become one of the most frequently employed reactions in synthetic organic chemistry due to its exceptional versatility and functional group tolerance.

The compound's structural design incorporates multiple reactive sites that enable diverse synthetic applications beyond traditional cross-coupling reactions. The dioxaborolane moiety participates in bioorthogonal chemistry, where fluoride-triggered decomposition generates trifluoroborate species suitable for positron emission tomography imaging applications. This reactivity pattern represents a significant advancement in molecular imaging technology, allowing for the development of dual-modality imaging probes that combine positron emission tomography with near-infrared fluorescent capabilities.

Modern research applications extend to the development of stimuli-responsive materials through dynamic cross-linking systems. Boronic esters demonstrate remarkable transesterification capabilities that enable the construction of self-healing polymeric networks and responsive hydrogels for biomedical applications. The dynamic character of boronic ester linkages manifests through high rates of exchange reactions, providing materials with adaptive properties that respond to environmental changes such as hydrogen ion concentration, temperature, and ionic strength.

Table 1.3: Contemporary Research Applications

The integration of pyrazole heterocyclic chemistry with boronic ester functionality represents a contemporary approach to modular synthesis design. This combination provides access to diverse chemical space through systematic variation of substituents while maintaining consistent reactivity profiles. The benzonitrile component adds further complexity by introducing electron-withdrawing character that modulates the electronic properties of the entire molecular framework, enabling fine-tuning of reactivity patterns for specific applications.

Recent methodological advances have demonstrated the potential for late-stage functionalization using boronic ester chemistry. The development of decarboxylative borylation techniques allows for the direct conversion of carboxylic acids into boronic ester intermediates, significantly expanding the synthetic accessibility of complex boronic ester derivatives. These methodological improvements have particular relevance for pharmaceutical development, where the introduction of boronic ester functionality at advanced synthetic stages can provide access to potent enzyme inhibitors and other bioactive molecules.

Propiedades

IUPAC Name |

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BN3O2/c1-16(2)17(3,4)23-18(22-16)15-10-20-21(12-15)11-14-7-5-13(9-19)6-8-14/h5-8,10,12H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVBHROQPGAMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling Reaction

The key step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling between a boronate ester-substituted pyrazole and a halogenated benzonitrile (usually bromobenzonitrile or chlorobenzonitrile derivatives).

| Parameter | Details |

|---|---|

| Boronate Ester Substrate | 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (or similar) |

| Aryl Halide | 4-bromo-2-chlorobenzonitrile or 4-bromobenzonitrile |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂), Pd(dppf)Cl₂, or bis(triphenylphosphine)palladium(II) chloride |

| Ligand | Triphenylphosphine (PPh₃) or dppf (1,1’-bis(diphenylphosphino)ferrocene) |

| Base | Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) |

| Solvent | Mixtures of acetonitrile-water, tetrahydrofuran (THF)-water, or THF-toluene-water |

| Temperature | Elevated temperatures, typically 60–90 °C |

| Reaction Time | Several hours (usually 4–24 h) |

- The boronate ester-substituted pyrazole and the halogenated benzonitrile are combined in the presence of a palladium catalyst and base.

- The reaction is carried out in a biphasic solvent system (e.g., acetonitrile-water) which facilitates the isolation of the product by phase separation.

- After completion, the organic phase is isolated, and water is added to precipitate the coupled product.

- The reaction can be optimized by reducing palladium catalyst loading to as low as 0.5–2 mol%, enhancing cost-effectiveness without compromising yield.

Post-Coupling Deprotection and Purification

- If a protecting group such as tetrahydro-2H-pyran-2-yl (THP) is present on the pyrazole nitrogen, it is removed by acid treatment (e.g., catalytic HCl in methanol).

- The reaction mixture is neutralized by adding a base.

- The final compound is isolated by precipitation upon addition of water or by filtration of the crystalline product.

Representative Synthetic Scheme

| Step | Reaction Description | Key Reagents and Conditions | Product Isolated |

|---|---|---|---|

| 1 | Preparation of boronate ester-substituted pyrazole intermediate | Starting pyrazole + pinacol borane, catalyzed by appropriate base | 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

| 2 | Suzuki-Miyaura cross-coupling with 4-bromo-2-chlorobenzonitrile | Pd(OAc)₂, PPh₃, Na₂CO₃, acetonitrile-water, 70–90 °C | 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile |

| 3 | Acidic deprotection of THP group | Catalytic HCl in methanol | 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile |

| 4 | Neutralization and isolation | Base addition, water precipitation | Pure final compound |

Research Findings and Optimization Notes

- The use of acetonitrile-water solvent systems is advantageous due to phase separation, simplifying product isolation without extensive distillation.

- Phase transfer catalysts such as tetrabutylammonium bromide (TBAB) can be employed to enhance reaction rates in some protocols.

- Catalyst loading can be minimized to reduce costs; effective coupling has been reported with Pd catalyst amounts as low as 0.5 mol%.

- The choice of base and solvent mixture critically affects yield and purity; sodium carbonate and acetonitrile-water mixtures are preferred for industrial scalability.

- The protecting group strategy (e.g., THP) on the pyrazole nitrogen improves reaction selectivity and stability during cross-coupling and is efficiently removed post-reaction.

- Alternative catalysts like Pd(dppf)Cl₂ have been used successfully in related Suzuki reactions involving pyrazole boronate esters.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Boronate Ester Substrate | Pyrazole substituted with 4,4,5,5-tetramethyl-dioxaborolane | Synthesized or commercially available |

| Aryl Halide | 4-bromo-2-chlorobenzonitrile or 4-bromobenzonitrile | Halogen position affects reactivity |

| Catalyst | Pd(OAc)₂ (0.5–2 mol%), Pd(dppf)Cl₂, or Pd(PPh₃)₄ | Catalyst loading optimized for cost and yield |

| Ligand | Triphenylphosphine (PPh₃), dppf | Enhances catalyst stability and activity |

| Base | Na₂CO₃, K₂CO₃ | Neutralizes acid formed, facilitates coupling |

| Solvent | Acetonitrile-water, THF-water, THF-toluene-water | Biphasic system aids product isolation |

| Temperature | 60–90 °C | Elevated temperature accelerates reaction |

| Reaction Time | 4–24 hours | Depends on scale and substrate reactivity |

| Post-reaction Treatment | Acidic deprotection (HCl in MeOH), neutralization, precipitation | Removes protecting groups, purifies product |

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety facilitates Suzuki-Miyaura couplings with aryl halides, forming carbon-carbon bonds. Key examples include:

Key Findings :

-

Reactions typically require a palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄) in biphasic solvents like dioxane/water .

-

Electron-deficient aryl halides react faster due to enhanced oxidative addition .

Oxidation

-

Nitrile Stability : The benzonitrile group remains intact under mild oxidation conditions.

-

Dioxaborolane Oxidation : The boronate ester can oxidize to a boronic acid (B(OH)₂) under acidic aqueous conditions.

Reagents :

-

KMnO₄/CrO₃ : Oxidizes alkyl side chains to carbonyls without affecting the nitrile.

Reduction

-

Nitrile to Amine : LiAlH₄ reduces the nitrile to a primary amine (-CH₂NH₂).

-

Hydrogenation : H₂/Pd selectively reduces the pyrazole ring’s double bonds in some cases.

Pyrazole Ring Modifications

-

Electrophilic Substitution : Halogenation (Br₂, Cl₂) occurs at the pyrazole’s 4-position under acidic conditions .

-

Nucleophilic Attack : Thiols or amines substitute halides on the pyrazole in the presence of CuI/K₂CO₃ .

Benzonitrile Group Reactivity

-

Nitrile Hydrolysis : H₂SO₄/H₂O converts the nitrile to a carboxylic acid (-COOH).

Comparative Reactivity Insights

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing the dioxaborolane structure exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown selective cytotoxicity against tumorigenic cell lines. The incorporation of the dioxaborolane enhances the compound's ability to interact with biological targets involved in cancer progression .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. In particular, studies have demonstrated that related compounds exhibit inhibitory activity against butyrylcholinesterase and acetylcholinesterase , which are crucial targets in neurodegenerative diseases like Alzheimer's .

Boron Chemistry

The dioxaborolane group is pivotal in organoboron chemistry, facilitating cross-coupling reactions such as Suzuki-Miyaura coupling. This makes the compound a valuable intermediate in synthesizing complex organic molecules .

Functionalization Reactions

The presence of the benzonitrile group allows for further functionalization through nucleophilic aromatic substitution reactions. This versatility is beneficial in synthesizing new materials and biologically active compounds .

Polymer Chemistry

Compounds like 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile can be used as building blocks for polymers with enhanced properties. Their unique chemical structure can lead to materials with improved thermal stability and mechanical properties .

Nanomaterials

In nanotechnology, boron-containing compounds are explored for their potential in developing nanomaterials with specific functionalities, such as targeted drug delivery systems or sensors .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with certain biomolecules, influencing their activity. The pyrazole ring can also interact with various enzymes and receptors, modulating their function.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Position and Electronic Effects

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile (CAS: 1402166-71-5)

- Structural Difference : The benzonitrile group is at the 2-position of the benzene ring instead of the 4-position.

- The meta-substitution may reduce conjugation with the boronate ester compared to the para-substituted target compound .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile (CAS: 1022092-33-6)

- Structural Difference : A propanenitrile group replaces the benzonitrile moiety.

Functional Group Variations

4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile (CAS: N/A)

- Structural Difference: A methylamino group replaces the boronate ester.

- Impact : Lacks cross-coupling utility but gains hydrogen-bonding capability, making it suitable for kinase inhibition studies (e.g., GLUT1 inhibitors) .

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)phenoxy)benzonitrile

- Structural Difference: A phenoxy linker and trimethylsilyl group replace the pyrazole core.

- Impact: The phenoxy group increases hydrophobicity, while the silyl group enhances stability under acidic conditions. Yield (62%) is lower than typical pyrazole-based syntheses .

Key Observations :

Physicochemical Properties

Actividad Biológica

The compound 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile is notable for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a boron-containing dioxaborolane moiety along with a pyrazole and benzonitrile structure. The presence of these functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 304.19 g/mol |

| CAS Number | 1160790-92-0 |

| Purity | ≥97% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of 4-bromo-2-chlorobenzonitrile with a boron-containing pyrazole derivative under palladium catalysis. This method has been detailed in patent literature and provides a reliable pathway for obtaining high-purity samples .

Anticancer Properties

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, compounds containing the pyrazole moiety are known to act as androgen receptor antagonists, which are crucial in treating prostate cancer. Studies have shown that such compounds can inhibit cancer cell proliferation by blocking androgen receptor signaling pathways .

The mechanism of action is primarily through the inhibition of specific kinases involved in cancer cell survival and proliferation. The boron atom in the dioxaborolane structure may enhance the compound's ability to form stable complexes with biological targets, potentially increasing its efficacy .

Case Studies

- Prostate Cancer Treatment : A study demonstrated that compounds similar to this compound effectively reduced tumor growth in prostate cancer models by inhibiting androgen receptor activity .

- In Vitro Studies : In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. The IC50 values indicate potent activity against specific cancer types compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. For example, boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) are coupled with pyrazole-containing precursors. A typical procedure involves refluxing intermediates in xylene or THF/water mixtures, followed by purification via recrystallization (methanol) or column chromatography .

- Critical Parameters : Use anhydrous conditions for boronic ester stability, and monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize this compound to confirm its identity and purity?

- Methodology :

- Structural Confirmation : Use / NMR to verify the benzonitrile group (δ ~110 ppm in ) and pyrazole/dioxaborolane moieties. X-ray crystallography (if crystalline) provides definitive structural evidence .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) or LC-MS to detect impurities ≥0.1%. Purity ≥95% is typical for research-grade material .

Q. What stability considerations are critical for storing and handling this compound?

- Methodology : Store at 0–6°C in airtight, light-protected containers to prevent boronic ester hydrolysis. Monitor degradation via periodic NMR or HPLC; look for peaks corresponding to boronic acid byproducts .

Advanced Research Questions

Q. How does the boronic ester group influence reactivity in cross-coupling reactions?

- Methodology : The dioxaborolane group enables Suzuki-Miyaura couplings with aryl halides. Optimize conditions using Pd catalysts (e.g., Pd(PPh)) and bases (e.g., KCO). Kinetic studies via NMR can track boronate intermediate formation .

- Data Contradictions : Some protocols report incomplete coupling due to steric hindrance from the tetramethyl groups. Adjust catalyst loading or switch to Buchwald-Hartwig conditions for challenging substrates .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodology :

- Reproducibility Checks : Ensure consistent reagent ratios (e.g., 1.4:1 chloranil:substrate in cyclization steps) and inert atmospheres .

- Byproduct Analysis : Use HRMS to identify side products (e.g., decyanated analogs) that reduce yield .

Q. How can computational modeling predict the compound’s electronic properties for catalyst design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.